Structural Differentiation: Chlorohydrin Moiety Distinguishes Ginsenoyne B from All Other Ginsenoyne Series Compounds
Ginsenoyne B contains a chlorine atom at the C-10 position, forming a chlorohydrin functional group that is absent in ginsenoyne A, C, D, and E [1]. This halogenation represents the key structural differentiator within the ginsenoyne series and may confer distinct physicochemical properties including altered lipophilicity (ALogP 4.735) and hydrogen bonding capacity [2].
| Evidence Dimension | Chemical structure (molecular formula and functional group) |
|---|---|
| Target Compound Data | C17H23ClO2; contains 10-chloro group forming chlorohydrin |
| Comparator Or Baseline | Ginsenoyne A: C17H22O2 (fatty alcohol, no chlorine); Ginsenoyne C: similar polyacetylene backbone without chlorine |
| Quantified Difference | Presence of chlorine atom in Ginsenoyne B; absent in comparators |
| Conditions | Structural elucidation by NMR and MS; isolation from Panax ginseng hexane extract |
Why This Matters
The unique chlorohydrin structure of Ginsenoyne B enables distinct chromatographic retention, spectroscopic detection, and potentially differential target engagement compared to non-halogenated analogs, making it a valuable reference standard for analytical method development and SAR studies.
- [1] Hirakura K, Morita M, Nakajima K, Ikeya Y, Mitsuhashi H. Polyacetylenes from the roots of Panax ginseng. Phytochemistry. 1991;30(10):3327-3333. View Source
- [2] TCMIP. Ginsenoyne B physicochemical properties. Traditional Chinese Medicine Integrated Platform. View Source
